4-(2,4,5-Trichlorophenoxy)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H12Cl3NO |
|---|---|
Molecular Weight |
280.6 g/mol |
IUPAC Name |
4-(2,4,5-trichlorophenoxy)piperidine |
InChI |
InChI=1S/C11H12Cl3NO/c12-8-5-10(14)11(6-9(8)13)16-7-1-3-15-4-2-7/h5-7,15H,1-4H2 |
InChI Key |
QEWUTJJYBLRRDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations and Rational Molecular Design
Systematic Exploration of Substituents on the Piperidine (B6355638) Ring
The piperidine ring is a common scaffold in medicinal chemistry, and its substitution pattern can significantly influence the pharmacological profile of a compound. ontosight.ainih.govnih.gov In the context of 4-(2,4,5-Trichlorophenoxy)piperidine analogues, systematic exploration of substituents on the piperidine ring is a key strategy to modulate activity.
Research on various piperidine derivatives has demonstrated that the nature, size, and position of substituents on the piperidine ring play a pivotal role in their biological activity. researchgate.netnih.gov For instance, the introduction of small alkyl groups, such as methyl groups, can impact the conformational flexibility of the ring and its interaction with target proteins. whiterose.ac.uk The stereochemistry of these substituents is also a critical factor, with different diastereoisomers often exhibiting distinct activities. rsc.org
Furthermore, the nitrogen atom of the piperidine ring is a common site for modification. The substituent on the nitrogen can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding, all of which are important for molecular recognition. tandfonline.com SAR studies on related piperidine-containing compounds have shown that varying the N-substituent from a simple hydrogen to larger alkyl or aryl groups can dramatically alter the compound's potency and selectivity. nih.gov
| Piperidine Ring Modification | Observed Effect on Activity (General Findings for Piperidine Derivatives) | Reference |
|---|---|---|
| Introduction of small alkyl groups (e.g., methyl) | Alters conformational flexibility and can enhance binding affinity. Stereochemistry is often crucial. | whiterose.ac.uk |
| Variation of N-substituent (H, alkyl, aryl) | Modulates basicity, lipophilicity, and hydrogen bonding capacity, significantly impacting potency and selectivity. | tandfonline.comnih.gov |
| Introduction of polar groups (e.g., hydroxyl, amino) | Can introduce new hydrogen bonding interactions and alter solubility. | nih.gov |
| Incorporation into a bicyclic system | Restricts conformational freedom, which can lead to higher affinity and selectivity. | nih.gov |
Modulation of the Phenoxy Moiety and its Halogenation Pattern
The 2,4,5-trichlorophenoxy moiety is a defining feature of the parent compound. Altering this part of the molecule, particularly the number, position, and nature of the halogen substituents, is a critical aspect of SAR studies. The electronic and steric properties of the phenoxy ring are directly influenced by its substitution pattern, which in turn affects its interaction with biological targets.
Studies on related phenoxy derivatives in various contexts have shown that the halogenation pattern is a key determinant of activity. For example, in some classes of compounds, moving a chlorine atom from one position to another on the phenyl ring can lead to a substantial change in biological effect. Similarly, replacing chlorine with other halogens like fluorine or bromine can modulate both the steric and electronic properties, leading to altered activity. The introduction or removal of halogen atoms will also impact the potential for halogen bonding, which is increasingly recognized as an important interaction in ligand-protein binding.
| Phenoxy Moiety Modification | Potential Impact on Molecular Properties | General Relevance in SAR |
|---|---|---|
| Alteration of halogen number (e.g., di- or tetrachloro) | Modifies lipophilicity and molecular weight. | Can affect membrane permeability and binding pocket fit. |
| Change in halogen position (e.g., 2,4,6-trichloro) | Alters the dipole moment and steric profile. | Can influence orientation in the binding site and selectivity. |
| Substitution with other halogens (F, Br, I) | Modifies electronic effects (inductive and mesomeric) and potential for halogen bonding. | Can fine-tune binding interactions and metabolic stability. |
| Introduction of non-halogen substituents (e.g., methyl, methoxy) | Introduces different steric and electronic properties. | Can explore different binding interactions (e.g., hydrophobic, hydrogen bonding). |
Conformational Analysis and its Influence on Molecular Recognition
The three-dimensional structure of a molecule is paramount to its ability to interact with a biological target. For this compound and its derivatives, conformational analysis is essential to understand their preferred shapes and how these conformations influence molecular recognition.
The piperidine ring typically adopts a chair conformation to minimize steric strain. asianpubs.orged.ac.uk However, the presence of substituents can influence the equilibrium between different chair conformations, as well as the potential for boat or twist-boat conformations. asianpubs.org The orientation of the trichlorophenoxy group relative to the piperidine ring (axial vs. equatorial) is a key conformational question. The equatorial position is generally favored for bulky substituents to reduce steric hindrance. asianpubs.org
Pharmacophore Modeling for Phenoxy Piperidine Derivatives
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netnih.govpharmacophorejournal.com For a series of phenoxy piperidine derivatives, a pharmacophore model can provide a rational framework for the design of new compounds with enhanced potency.
A typical pharmacophore model for this class of compounds might include features such as a hydrophobic region corresponding to the trichlorophenoxy group, a hydrogen bond acceptor (the ether oxygen), and a positive ionizable feature (the piperidine nitrogen at physiological pH). nih.gov The spatial relationships between these features are critical.
The development of a pharmacophore model usually begins with a set of active and inactive molecules. pharmacophorejournal.com By comparing the conformational ensembles of these molecules, common features that are present in the active compounds and absent in the inactive ones can be identified. researchgate.net This model can then be used to virtually screen large compound libraries to identify new potential hits or to guide the modification of existing leads to better fit the pharmacophore. nih.gov
Ligand Efficiency and Optimization Strategies
In modern drug discovery, it is not enough for a compound to be potent; it must also be "efficient" in its binding. Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a ligand. It is a useful tool for optimizing lead compounds, as it helps to identify small, efficient fragments that can be elaborated into more potent and drug-like molecules. nih.govresearchgate.netimc.ac.at
The optimization of this compound analogues would involve strategies to improve their ligand efficiency. This often means focusing on increasing potency without excessively increasing molecular weight or lipophilicity. For example, introducing a small substituent that forms a key interaction with the target can lead to a significant increase in potency and, therefore, a better ligand efficiency.
| Optimization Strategy | Goal | Example for Phenoxy Piperidine Derivatives |
|---|---|---|
| Fragment-based elaboration | Identify small, efficient fragments for growth. | Start with a simplified phenoxy-piperidine core and systematically add functionality. |
| Structure-based design | Utilize knowledge of the target's binding site to design complementary ligands. | If the target structure is known, design substituents on the piperidine or phenoxy ring to interact with specific residues. |
| Bioisosteric replacement | Replace a functional group with another that has similar steric and electronic properties but improved pharmacokinetic or pharmacodynamic properties. | Replace the trichlorophenyl ring with other halogenated or non-halogenated aromatic systems. |
| Conformational restriction | Reduce the number of accessible conformations to favor the bioactive conformation. | Introduce ring constraints or bulky groups to lock the molecule in a preferred geometry. nih.gov |
Biological Target Engagement and Mechanistic Studies of 4 2,4,5 Trichlorophenoxy Piperidine Analogs
Elucidation of Receptor Interactions
Investigation of Opioid Receptor Agonism
Limited publicly available scientific literature explicitly details the investigation of 4-(2,4,5-trichlorophenoxy)piperidine or its direct analogs as opioid receptor agonists. Structure-activity relationship (SAR) studies of the broader class of 4-substituted piperidines have identified key structural motifs that govern affinity and efficacy at opioid receptors. However, these studies have primarily focused on derivatives with different substitution patterns, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are known to act as opioid receptor antagonists. The specific contribution of the 2,4,5-trichlorophenoxy moiety to opioid receptor interaction has not been extensively characterized in the available literature.
Characterization of Adenosine (B11128) Receptor Binding
There is a lack of specific data in the public domain regarding the binding of this compound and its analogs to adenosine receptors. While the piperidine (B6355638) scaffold is present in some known adenosine receptor ligands, the influence of the 2,4,5-trichlorophenoxy substituent on the binding affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3) has not been reported in the reviewed scientific literature.
Modulation of Urotensin II Receptors
Analogs of this compound have been identified as potent antagonists of the urotensin II (U-II) receptor, also known as GPR14. Urotensin II is a potent vasoconstrictor peptide implicated in a variety of cardiovascular diseases. The 2,4,5-trichlorophenoxy moiety appears to be a key structural feature for high-affinity binding to the U-II receptor in certain chemical series.
One notable analog is DS37001789 , a novel piperazine (B1678402) derivative incorporating the 2,4,5-trichlorophenoxy group. This compound has demonstrated high potency in inhibiting the binding of radiolabeled U-II to the human GPR14 receptor. bgu.ac.il In functional assays, DS37001789 effectively blocks U-II-induced vascular contraction. bgu.ac.il
Another series of potent U-II receptor antagonists is based on a 2-{N-[(2,4,5-trichlorophenoxy)acetyl]-N-methylamino}-3-pyrrolidinepropanamide scaffold. nih.govnih.govmdpi.comresearchgate.net Structure-activity relationship (SAR) studies on this series have been conducted to optimize their pharmacological profile, addressing issues such as solubility and inter-species variability in activity. nih.govnih.govmdpi.comresearchgate.net These studies have led to the identification of compounds with significant in vitro and in vivo antagonist activity against the U-II receptor. nih.govnih.govmdpi.comresearchgate.net
| Compound Name | Receptor | Assay Type | Species | IC50 (nM) |
| DS37001789 | Human Urotensin II (GPR14) | Radioligand Binding ([¹²⁵I]-U-II) | Human | 0.9 |
Enzymatic Activity Modulation
Inhibition of Protein Tyrosine Phosphatases
No specific information is available in the reviewed scientific literature regarding the inhibitory activity of this compound or its direct analogs on protein tyrosine phosphatases (PTPs). The investigation of compounds containing the 2,4,5-trichlorophenoxy moiety as PTP inhibitors has not been a focus of the available research.
Impact on Mitochondrial Dehydrogenase Activities
While direct studies on this compound are not available, research on structurally related compounds containing the 2,4,5-trichlorophenoxy moiety, such as the herbicides 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and 2-(2,4,5-trichlorophenoxy)propionic acid (2,4,5-TP), has demonstrated an impact on mitochondrial function. These compounds have been shown to affect mitochondrial respiration, a process intrinsically linked to the activity of various dehydrogenases within the mitochondria.
In vitro studies using rat liver mitochondria have shown that at lower concentrations, these herbicides can stimulate state 4 respiration and decrease the respiratory control ratio, indicative of an uncoupling of oxidative phosphorylation. nih.gov At higher concentrations, they inhibit both state 3 and uncoupled respiration, suggesting a direct or indirect inhibition of the electron transport chain, which includes key dehydrogenases like succinate (B1194679) dehydrogenase and NADH dehydrogenase. nih.gov The substrates used in these studies, such as glutamate, malate (B86768), and succinate, are metabolized by mitochondrial dehydrogenases (glutamate dehydrogenase, malate dehydrogenase, and succinate dehydrogenase, respectively), indicating that the observed effects on respiration are linked to the modulation of these enzymatic pathways. 2,4,5-TP was found to have the strongest uncoupling properties among the tested chlorophenoxy herbicides. nih.gov
| Compound | Mitochondrial Parameter | Effect at Lower Concentrations | Effect at Higher Concentrations |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | State 4 Respiration | Stimulated | Inhibited |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | Respiratory Control Ratio | Decreased | Inhibited |
| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | State 3 and Uncoupled Respiration | Unaffected | Inhibited |
| 2-(2,4,5-Trichlorophenoxy)propionic acid (2,4,5-TP) | State 4 Respiration | Stimulated | Inhibited |
| 2-(2,4,5-Trichlorophenoxy)propionic acid (2,4,5-TP) | Respiratory Control Ratio | Decreased | Inhibited |
| 2-(2,4,5-Trichlorophenoxy)propionic acid (2,4,5-TP) | State 3 and Uncoupled Respiration | Unaffected | Inhibited |
Cellular Pathway Investigations
The unique structure of this compound, featuring a piperidine ring linked to a trichlorinated phenoxy group, has prompted researchers to explore its interactions with various biological targets. Understanding the engagement of these analogs with cellular pathways is crucial for harnessing their potential therapeutic benefits.
Mechanisms of Cell Proliferation Modulation
While direct studies on this compound are limited, research on broader classes of piperidine derivatives suggests potential mechanisms for modulating cell proliferation. The piperidine scaffold is a common feature in many compounds with antiproliferative properties. The modulation of cell proliferation is a cornerstone of cancer research, with many therapeutic strategies aimed at halting the uncontrolled division of cancer cells.
Studies on various piperidine-containing molecules have revealed that they can interfere with the cell cycle, a tightly regulated process that governs cell division. Progression through the cell cycle is driven by cyclin-dependent kinases (CDKs), which, when activated by their cyclin partners, phosphorylate key proteins to trigger different phases of the cycle. Some piperidine derivatives have been shown to induce cell cycle arrest, effectively pausing this process and preventing cell proliferation. This is a common mechanism for many anticancer drugs.
Another avenue of investigation is the induction of apoptosis, or programmed cell death. By triggering this natural process, compounds can eliminate cancerous cells. The intrinsic pathway of apoptosis involves the disruption of the mitochondrial membrane and the release of cytochrome c, which activates a cascade of caspase enzymes leading to cell death. Both piperidine and piperine (B192125), a related alkaloid, have been shown in some contexts to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, tipping the balance towards cell death in cancer cells.
The NF-κB signaling pathway, which plays a significant role in cancer cell growth and differentiation, has also been identified as a target for some piperidine compounds. Downregulation of this pathway can inhibit cancer cell proliferation.
While these findings provide a framework for understanding the potential antiproliferative effects of this compound analogs, further specific research is necessary to confirm these mechanisms for this particular class of compounds.
Radioprotective Effects in Cellular Models
Ionizing radiation, while a valuable tool in medical imaging and cancer therapy, can cause significant damage to healthy cells, primarily through the generation of reactive oxygen species (ROS). These highly reactive molecules can damage DNA, proteins, and lipids, leading to cell death. Radioprotective agents are compounds that can mitigate this damage.
Research into piperazine derivatives, which are structurally related to piperidines, has shown promise in the development of radioprotective agents. Some of these compounds have been found to protect human cells from radiation-induced apoptosis. The proposed mechanisms often involve the scavenging of free radicals, thereby reducing oxidative stress. The presence of halogen atoms, such as the chlorine atoms in this compound, can influence the electronic properties of a molecule and may play a role in its antioxidant capacity.
Studies on piperazine derivatives have demonstrated their ability to mitigate DNA damage from ionizing radiation, a key aspect of their radioprotective effect. While direct evidence for this compound analogs is not yet available, the findings from related heterocyclic compounds suggest that this is a promising area for future investigation. The potential for these compounds to protect healthy tissues during radiotherapy could be a significant advancement in cancer treatment.
Neuroprotective Activity Mechanisms
Neurodegenerative diseases are characterized by the progressive loss of neurons. The piperidine scaffold is found in numerous compounds with neuroprotective properties. Research into piperine and its derivatives has shed light on potential mechanisms of neuroprotection that may be relevant to this compound analogs.
One key mechanism of neuroprotection is the reduction of oxidative stress and neuroinflammation, both of which are implicated in the pathology of neurodegenerative disorders. Piperine has been shown to exert protective effects on dopaminergic neurons through its antioxidant, anti-apoptotic, and anti-inflammatory activities. It can reduce the activation of microglia, which are the primary immune cells of the central nervous system, and decrease the expression of pro-inflammatory cytokines.
Furthermore, some piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems. For instance, certain analogs have been designed to target neurological disorders by interacting with specific receptors in the brain. The ability of a compound to cross the blood-brain barrier is a critical factor in its potential as a neuroprotective agent.
While these studies on related compounds are encouraging, dedicated research is needed to determine the specific neuroprotective mechanisms of this compound analogs and their potential for treating neurodegenerative diseases.
High-Throughput Screening for Biological Activity Profiling
High-throughput screening (HTS) is a powerful tool in drug discovery that allows for the rapid testing of large numbers of compounds for a specific biological activity. This technology is crucial for identifying "hit" compounds from large chemical libraries that can then be further optimized into lead compounds for drug development.
In the context of this compound and its analogs, HTS can be employed to screen libraries of these compounds against a variety of biological targets and cellular models. This approach can efficiently identify compounds with potential antiproliferative, radioprotective, or neuroprotective activities.
HTS assays can be designed to measure various cellular responses, such as cell viability, apoptosis, enzyme activity, or the expression of specific genes. The data generated from these screens can provide a comprehensive biological activity profile for each compound, highlighting its potency and selectivity. This information is invaluable for establishing structure-activity relationships, which guide the chemical modification of hit compounds to improve their desired properties.
While specific HTS data for this compound analogs is not widely published, the general methodology of HTS is well-established and would be a critical step in the systematic evaluation of this class of compounds for their therapeutic potential.
Interactive Data Table: Summary of Potential Biological Activities of Piperidine Analogs
| Biological Activity | Potential Mechanisms of Action | Relevant Compound Classes |
| Cell Proliferation Modulation | Cell cycle arrest, Induction of apoptosis, Inhibition of signaling pathways (e.g., NF-κB) | Piperidine derivatives, Piperine |
| Radioprotective Effects | Scavenging of reactive oxygen species (ROS), Mitigation of DNA damage, Anti-apoptotic effects | Piperazine derivatives |
| Neuroprotective Activity | Antioxidant effects, Anti-inflammatory effects, Modulation of neurotransmitter systems | Piperine derivatives, Substituted piperidines |
Computational Chemistry and Cheminformatics Applications
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are built by calculating molecular descriptors (physicochemical, topological, electronic, etc.) and correlating them with experimentally determined activities.
A literature search did not yield any specific QSAR studies conducted on a series of compounds that includes 4-(2,4,5-Trichlorophenoxy)piperidine. For such a study to be performed, a dataset of structurally related analogues with corresponding measured biological activity (e.g., receptor binding affinity, enzyme inhibition) would be required. nih.govunc.edu A hypothetical QSAR model for this compound series would aim to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or selective molecules.
Table 1: Hypothetical QSAR Descriptors for this compound (Note: This table is illustrative of the types of descriptors used in QSAR and is not based on actual study data for the compound.)
| Descriptor Class | Example Descriptor | Potential Relevance |
|---|---|---|
| Electronic | Partial Charges, Dipole Moment | Governs electrostatic interactions with a biological target. |
| Steric | Molecular Volume, Surface Area | Influences how the molecule fits into a binding pocket. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions. |
| Topological | Wiener Index, Molecular Connectivity | Describes the branching and shape of the molecule. |
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). neuroquantology.com The goal is to predict the binding mode and affinity, which is often represented by a scoring function that estimates the binding free energy. semanticscholar.org
There are no published molecular docking studies featuring this compound. To perform such a simulation, a three-dimensional structure of a relevant protein target would be necessary. The compound would then be computationally placed into the active site of the protein, and various conformations and orientations would be sampled to find the most stable binding pose. nih.govnih.govnih.gov
Virtual Screening for Novel Scaffolds and Lead Identification
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. neuroquantology.com This can be done using ligand-based methods (like similarity searching) or structure-based methods (like molecular docking). nih.govmdpi.com
No virtual screening campaigns using the this compound scaffold or identifying it as a hit have been reported in the scientific literature. If this compound were identified as an active "hit" molecule, its scaffold could be used as a query in a virtual screen to find other commercially available or virtually designed compounds with similar structural features but potentially improved properties. nih.govmdpi.com
Molecular Dynamics Simulations of Compound-Target Complexes
Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. neuroquantology.com For a ligand-protein complex, an MD simulation can provide insight into the stability of the binding pose predicted by docking, the role of solvent molecules, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govmdpi.com
As no target or binding complex has been identified for this compound, no molecular dynamics simulations have been published. If a docking study were performed, MD simulations would be a logical next step to validate the stability of the predicted interactions and to calculate binding free energies more accurately. nih.govresearchgate.netfrontiersin.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. derpharmachemica.comnih.gov These methods can compute properties such as the distribution of electron density (molecular electrostatic potential), the energies of frontier molecular orbitals (HOMO-LUMO), and bond dissociation energies. dntb.gov.uamdpi.comnih.gov
No specific quantum chemical calculations for this compound are available in published literature. Such calculations could predict the most reactive sites within the molecule for metabolism, identify regions prone to electrostatic or hydrogen-bonding interactions, and provide optimized 3D coordinates for use in other computational studies like docking and QSAR. nih.govresearchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are fundamental for the unambiguous confirmation of the molecular structure of 4-(2,4,5-Trichlorophenoxy)piperidine. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the trichlorophenoxy ring and the aliphatic protons of the piperidine (B6355638) ring. The two aromatic protons would appear as singlets in the downfield region (typically 6.8-7.5 ppm) due to the electron-withdrawing effect of the chlorine atoms and the ether linkage. The protons on the piperidine ring would appear in the upfield region (typically 1.5-4.5 ppm). The proton at the C4 position, bonded to the oxygen, would be the most downfield of the aliphatic signals.
¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each unique carbon atom. The aromatic carbons would resonate in the 115-160 ppm range, with carbons bonded to chlorine and oxygen showing characteristic shifts. The aliphatic carbons of the piperidine ring would appear in the 20-70 ppm range.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands expected for this compound include:
C-O-C (aryl-alkyl ether) stretching vibrations, typically observed in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹).
N-H stretching of the secondary amine in the piperidine ring, appearing as a moderate band in the 3300-3500 cm⁻¹ region.
C-Cl stretching vibrations associated with the chlorinated benzene (B151609) ring, typically found in the 1000-1100 cm⁻¹ region.
Chromatographic Separation and Analysis
Chromatography is the cornerstone for separating this compound from impurities, related substances, or a complex matrix, and for its quantification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are applicable.
High-Performance Liquid Chromatography (HPLC) Method Development
Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the analysis of moderately polar compounds like this compound. A typical method would involve a nonpolar stationary phase and a polar mobile phase.
Method development would focus on optimizing several parameters to achieve good resolution, peak shape, and sensitivity. The basic nature of the piperidine moiety requires careful pH control of the mobile phase to ensure a consistent ionization state and prevent peak tailing. Using a slightly acidic mobile phase (e.g., pH 3-4) would protonate the piperidine nitrogen, leading to better interaction with the stationary phase and improved peak symmetry.
Table 1: Hypothetical HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention for non-polar to moderately polar compounds via hydrophobic interactions. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile is a common organic modifier. Formic acid controls the pH to ensure protonation of the piperidine nitrogen, improving peak shape. |
| Elution Mode | Isocratic or Gradient | An isocratic method (e.g., 60:40 Acetonitrile:Water) may be sufficient for purity analysis, while a gradient elution would be better for separating a wider range of impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 230 nm and 280 nm | The chlorinated aromatic ring is expected to have strong UV absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC) Applications
GC is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound has a relatively high molecular weight, it is likely amenable to GC analysis, possibly at elevated temperatures. The secondary amine in the piperidine ring can cause peak tailing due to interaction with active sites on the column. Therefore, derivatization may be necessary to improve chromatographic performance. Acetylation or silylation of the N-H group would block this interaction and increase volatility.
GC analysis is particularly powerful when coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.comresearchgate.net Retention indices (RI) are crucial in GC analysis to enhance the accuracy of identification, especially for distinguishing between positional isomers. mdpi.com
Table 2: Potential GC Method Parameters for this compound Analysis
| Parameter | Suggested Condition | Rationale |
| Column | 5%-Phenyl-polymethylsiloxane (e.g., DB-5, HP-5MS) | A versatile, low-polarity phase suitable for a wide range of semi-volatile compounds. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas, with hydrogen providing faster analysis and higher efficiency. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 150 °C, ramp to 300 °C at 10 °C/min | A temperature program is necessary to elute a semi-volatile compound in a reasonable time with good peak shape. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose, sensitive detection. MS provides structural information for positive identification. |
| Derivatization | (Optional) N-acetylation with acetic anhydride | May be required to reduce peak tailing and improve chromatographic behavior. |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of this compound. When coupled with a separation technique like GC or HPLC, it provides definitive identification. Electron Ionization (EI) is a common technique used in GC-MS.
The mass spectrum would show a molecular ion peak (M⁺˙) corresponding to the exact mass of the molecule. Due to the presence of three chlorine atoms, this peak would be accompanied by a characteristic isotopic pattern (M+2, M+4, M+6) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
The fragmentation pattern provides structural information. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bonds adjacent to the piperidine nitrogen.
Ether Bond Cleavage: Scission of the C-O bond between the piperidine and the trichlorophenoxy group, leading to ions corresponding to each fragment.
Piperidine Ring Fragmentation: Loss of small neutral molecules from the piperidine ring. scielo.br
Loss of HCl: Elimination of hydrogen chloride from the aromatic ring or subsequent fragments.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound
| m/z (mass/charge) | Proposed Fragment Identity | Fragmentation Pathway |
| 297/299/301/303 | [M]⁺˙ (Molecular Ion) | Parent molecule |
| 195/197/199 | [C₆H₂Cl₃O]⁺ | Cleavage of the ether bond (trichlorophenoxide ion) |
| 100 | [C₅H₁₀NO]⁺ | Cleavage of the ether bond (4-hydroxypiperidine radical cation) |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage next to the nitrogen, followed by rearrangement |
Capillary Electrophoresis for Compound Purity and Micro-Analysis
Capillary electrophoresis (CE) is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It requires very small sample volumes and can provide rapid analysis, making it ideal for purity assessment and micro-analysis. nih.govanalyticaltoxicology.com
For a basic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most suitable mode. analyticaltoxicology.com In CZE, the analysis is typically performed in a fused-silica capillary filled with a background electrolyte (BGE), often an acidic buffer. In an acidic BGE (e.g., pH 2.5), the piperidine nitrogen will be protonated, giving the molecule a positive charge. When a voltage is applied, the positively charged analyte will migrate toward the cathode at a velocity dependent on its charge-to-size ratio, allowing separation from neutral impurities and other charged species.
Table 4: Potential CZE Method Parameters for this compound
| Parameter | Suggested Condition | Rationale |
| Capillary | Fused silica (B1680970) (e.g., 50 cm total length, 50 µm ID) | Standard capillary providing good efficiency and heat dissipation. |
| Background Electrolyte (BGE) | 50 mM Phosphate buffer, pH 2.5 | Low pH ensures complete protonation of the basic analyte, leading to good migration behavior and suppressing interaction with the capillary wall. |
| Voltage | 20 kV | Provides a strong electric field for efficient and relatively fast separations. |
| Temperature | 25 °C | Controlled temperature ensures migration time reproducibility. |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible method for introducing a small sample plug. |
| Detection | Diode Array Detector (DAD) at 214 nm | Provides sensitive detection for compounds with chromophores. |
Future Directions and Emerging Research Avenues for 4 2,4,5 Trichlorophenoxy Piperidine and Its Derivatives
Innovations in Green Chemistry for Piperidine (B6355638) Synthesis
The synthesis of piperidine rings, a fundamental core in numerous pharmaceuticals, is undergoing a significant transformation driven by the principles of green chemistry. ajchem-a.com The focus is on developing environmentally benign, cost-effective, and efficient synthetic protocols that minimize waste and the use of hazardous materials. ajchem-a.comnih.gov Recent advancements in this area are directly applicable to the future production of 4-(2,4,5-Trichlorophenoxy)piperidine and its analogs.
One promising approach involves the use of bio-renewable feedstocks. For instance, researchers have developed a method for synthesizing 2-aminomethylpiperidine from bio-renewable 2,5-bis(aminomethyl)furan, showcasing a move away from petroleum-based starting materials. rsc.org Another key area of innovation is the development of novel catalytic systems. A surface single-atom alloy catalyst (Ru1CoNP/HAP) has been shown to effectively produce piperidine from furfural, a bio-based platform chemical, under mild conditions. nih.gov
Furthermore, chemists are exploring streamlined, modular strategies to simplify the synthesis of complex piperidines. A recently developed two-step process combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, significantly reducing the number of synthetic steps and avoiding the need for expensive and toxic heavy metal catalysts like palladium. news-medical.net Such innovations not only make the synthesis more sustainable but also accelerate the production of diverse derivatives for biological screening. news-medical.net Academic and industrial research is also focused on finding greener alternatives to common reagents, such as replacing piperidine itself in solid-phase peptide synthesis with more benign options like 3-(diethylamino)propylamine (B94944) (DEAPA). rsc.org
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Piperidines
| Feature | Traditional Synthesis Methods | Emerging Green Chemistry Methods |
| Starting Materials | Often petroleum-based | Increasingly from bio-renewable sources (e.g., furfural) nih.gov |
| Catalysts | Often rely on precious or toxic metals (e.g., Palladium) news-medical.net | Development of novel, reusable, and less toxic catalysts (e.g., Ru1CoNP/HAP) nih.gov |
| Solvents | Use of volatile and hazardous organic solvents | Shift towards greener solvents or solvent-free reactions ajchem-a.com |
| Efficiency | Can involve multi-step processes with protecting groups news-medical.net | Modular, streamlined approaches reducing step count news-medical.net |
| Waste Generation | Higher Process Mass Intensity (PMI) | Lower PMI, minimizing by-products and waste rsc.org |
Application of Artificial Intelligence in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic compounds. mdpi.comnih.gov These computational tools can analyze vast datasets to identify patterns and predict the biological activities and pharmacokinetic properties of new molecules, significantly reducing the time and cost associated with traditional trial-and-error methods. dlapiper.comnih.gov
AI algorithms can predict drug-target interactions, helping researchers to identify the most promising biological targets for phenoxy piperidine derivatives. jddhs.com Furthermore, AI can enhance the accuracy of scoring functions used in virtual screening to better predict how ligands will interact with their targets. ua.es By integrating AI, researchers can prioritize the synthesis of compounds with the highest probability of success, making the discovery pipeline more efficient and cost-effective. mdpi.com
Exploration of Novel Biological Targets for Phenoxy Piperidines
The phenoxy piperidine scaffold is a versatile structure found in compounds targeting a wide range of biological systems. ontosight.ai While existing research has identified some targets, a significant opportunity lies in the systematic exploration of novel biological pathways and receptors where these molecules could exert therapeutic effects.
Recent studies have highlighted the potential of phenoxyalkylpiperidines as high-affinity ligands for the Sigma-1 (σ1) receptor, a protein implicated in various neurological and psychiatric disorders. nih.govuniba.it Other research has explored 3-phenoxypropyl piperidine analogues as agonists for the ORL1 (NOP) receptor, which is involved in pain modulation. researchgate.net The biological activity of these compounds is highly dependent on their specific structure and stereochemistry, suggesting that subtle modifications to the this compound core could unlock affinity for new and diverse targets. ontosight.ai
Future research will likely involve high-throughput screening of this compound derivatives against large panels of receptors, enzymes, and ion channels. This unbiased approach could uncover unexpected therapeutic applications. For example, piperidinol analogs have been identified with anti-tuberculosis activity, demonstrating the potential for this class of compounds beyond the central nervous system. nih.gov The structural similarity of some piperidine derivatives to existing drugs for CNS disorders, cancer, and infectious diseases further supports the rationale for broad-based screening to identify novel targets. pmarketresearch.comnih.gov
Development of Multi-Targeted Ligands
Complex multifactorial diseases such as Alzheimer's, schizophrenia, and certain cancers often involve multiple pathological pathways. nih.govnih.gov This has spurred the development of multi-target-directed ligands (MTDLs) or polypharmacology, an approach where a single molecule is designed to interact with several biological targets simultaneously. nih.govnih.gov The piperidine scaffold is an excellent framework for creating such multi-functional drugs. nih.gov
Researchers have successfully designed piperidine derivatives that act on multiple targets for the treatment of Alzheimer's disease by inhibiting both cholinesterases and amyloid-beta aggregation. nih.gov Similarly, novel amide-piperidine derivatives have been developed as potential antipsychotics with a balanced affinity for dopamine (B1211576) (D2) and serotonin (B10506) (5-HT1A, 5-HT2A) receptors. nih.gov
The this compound structure could serve as a starting point for designing MTDLs. By incorporating additional pharmacophoric features, derivatives could be engineered to modulate a primary target while also engaging with secondary targets that contribute to the disease pathology or produce synergistic therapeutic effects. For example, a derivative could be designed to interact with a specific G protein-coupled receptor while also inhibiting a key enzyme in a related signaling cascade. This strategy holds the promise of creating more effective and holistic treatments for complex diseases. mdpi.com
Integration of In Silico and Experimental Methodologies for Accelerated Discovery
The synergy between computational (in silico) and traditional experimental methods has become a cornerstone of modern drug discovery, creating an efficient, iterative cycle of prediction and validation. jddhs.comnih.gov This integrated approach is crucial for accelerating the development of derivatives of this compound.
The process often begins with in silico techniques like virtual screening and molecular docking to predict the binding of a library of virtual compounds to a specific biological target. frontiersin.orgfrontiersin.org Computational tools are also used to predict the ADMET properties and drug-likeness of these potential candidates, allowing researchers to filter out compounds with unfavorable profiles before any resource-intensive synthesis is undertaken. researchgate.net
Table 2: Integrated Drug Discovery Workflow
| Stage | In Silico Methodologies | Experimental Methodologies |
| 1. Target Identification | AI-based analysis of literature, patents, and genomic data. dlapiper.com | Biological assays, genetic studies. |
| 2. Hit Identification | Virtual screening, molecular docking, pharmacophore modeling. frontiersin.org | High-throughput screening (HTS) of compound libraries. |
| 3. Lead Optimization | QSAR modeling, molecular dynamics simulations, ADMET prediction. frontiersin.orgresearchgate.net | Chemical synthesis of analogs, in vitro assays (e.g., binding affinity, functional activity). |
| 4. Preclinical Validation | - | In vivo studies in animal models to confirm efficacy and pharmacokinetics. |
High-confidence hits identified through computational screening are then synthesized and subjected to experimental validation via in vitro and in vivo assays. jddhs.com The experimental results provide crucial feedback that is used to refine the computational models, leading to a more accurate and predictive discovery engine. frontiersin.orgua.es This iterative feedback loop between computational prediction and experimental validation significantly enhances the efficiency of lead identification and optimization, ultimately reducing the timeline and cost of bringing a new drug to market. nih.gov
Q & A
Q. Spectroscopic methods :
- NMR (¹H/¹³C) : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.5 ppm) and carbon shifts influenced by electronegative substituents .
- IR spectroscopy : Detect C-Cl stretching vibrations (~550–750 cm⁻¹) and aromatic C-O-C linkages (~1250 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight via molecular ion peaks and fragmentation patterns (e.g., loss of Cl or phenoxy groups) .
Basic: What are the recommended safety protocols for handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Keep in a cool, dry place away from oxidizers and acids; store in airtight containers .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers design a synthesis route for this compound with optimal yield?
Answer:
A plausible route involves:
Nucleophilic substitution : React piperidine with 2,4,5-trichlorophenol derivatives (e.g., chlorophenoxy tosylate) in anhydrous dichloromethane .
Base selection : Use NaOH or K₂CO₃ to deprotonate phenol and drive the reaction .
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product.
Optimization :
- Monitor reaction temperature (40–60°C) to balance reaction rate and side-product formation .
- Yield improvements (>70%) achievable via microwave-assisted synthesis or catalytic phase-transfer conditions .
Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Contradictions may arise due to:
- Structural analogs : Compare with 2,4,5-T (2,4,5-trichlorophenoxyacetic acid), a herbicide with documented receptor binding variability .
- Assay conditions : Standardize bioactivity tests (e.g., enzyme inhibition assays at pH 7.4 ± 0.2) to minimize variability .
- Metabolite interference : Use LC-MS/MS to identify degradation products that may skew results .
Advanced: What analytical methods are most effective for quantifying this compound in complex matrices?
Answer:
- HPLC-UV : Use a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) with detection at 254 nm .
- GC-MS : Derivatize with BSTFA to enhance volatility; monitor m/z fragments specific to the trichlorophenoxy group .
- Validation : Ensure linearity (R² > 0.99) and LOD/LOQ < 1 ppm via spiked recovery experiments .
Advanced: How does the stability of this compound vary under different storage and reaction conditions?
Answer:
- Thermal stability : Decomposes above 150°C; avoid prolonged heating during synthesis .
- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the C-O bond .
- Hydrolytic stability : Stable in anhydrous solvents but hydrolyzes in acidic/basic aqueous media (e.g., t₁/₂ < 24 hrs at pH 2) .
Basic: What are the common impurities in synthesized this compound, and how are they analyzed?
Answer:
- Impurities :
- Analysis :
Advanced: What computational strategies can predict the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to acetylcholinesterase (PDB ID 4EY7); prioritize poses with ΔG < -8 kcal/mol .
- QSAR modeling : Correlate trichlorophenoxy substituent positions with herbicidal activity using Hammett σ constants .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
